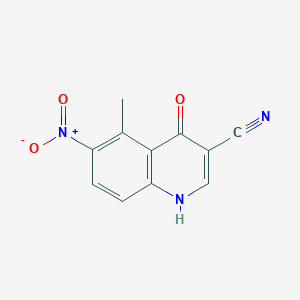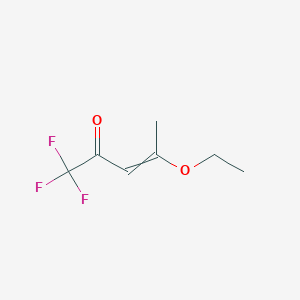![molecular formula C12H12ClN3O B12620877 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920511-98-4](/img/structure/B12620877.png)
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a phenolic group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the reaction of 3-chloropyridine-2-amine with formaldehyde and 2-aminophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, a one-pot synthesis approach can be employed, where all reactants are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method not only improves yield but also minimizes production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group leads to quinones, while reduction of a nitro group results in an amino derivative .
Scientific Research Applications
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A related compound used as an insecticide, known for its ryanodine receptor activation.
2-Amino-5-chloropyridine: Shares structural similarities but lacks the phenolic group.
5-Amino-3-bromo-2-chloropyridine: Another similar compound with different halogen substitutions.
Uniqueness
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from chemical synthesis to biomedical research.
Properties
CAS No. |
920511-98-4 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(3-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16) |
InChI Key |
SCIVVGMZAUACMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
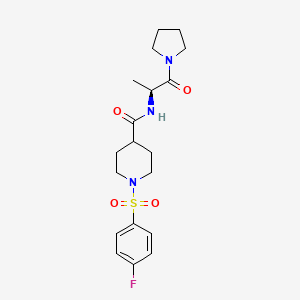
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
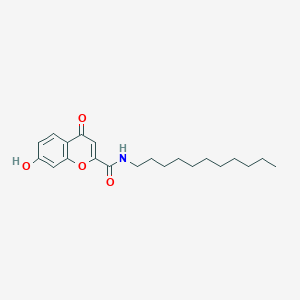
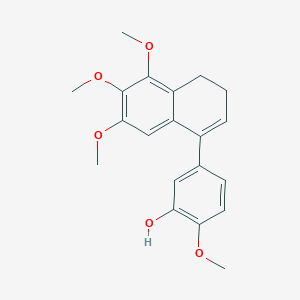

![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)
